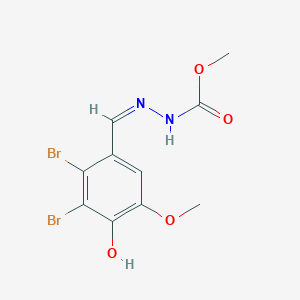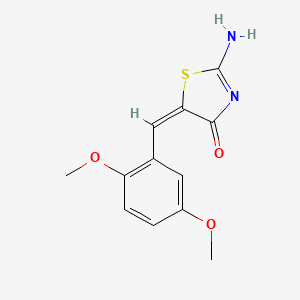
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as TNAP, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TNAP exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Wirkmechanismus
The mechanism of action of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways involved in inflammation and tumorigenesis. 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one inhibits the NF-κB pathway, which is a key regulator of inflammation and immune response. 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of disease. 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit tumor growth in vivo. Additionally, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in human clinical trials. Additionally, the mechanisms of action of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one need to be further elucidated in order to fully understand its therapeutic potential. Finally, the potential use of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the condensation of 4-hydroxybenzaldehyde and 1-naphthaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The final product is obtained after purification by recrystallization using ethyl acetate.
Wissenschaftliche Forschungsanwendungen
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has shown promising antitumor effects by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2S2/c22-16-10-8-15(9-11-16)21-19(23)18(25-20(21)24)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,22H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPUTAREEXSABB-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B6122163.png)
![1-(2-furylmethyl)-N-[1-(2-phenylethyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6122168.png)


![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)

![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)
![5-(3-fluoro-4-methoxyphenyl)-3-[3-(methoxymethyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6122242.png)
![ethyl 4-(3-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6122257.png)